(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

Catalog No.
S777427
CAS No.
110529-22-1
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrol...

CAS Number

110529-22-1

Product Name

(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

IUPAC Name

[(2S)-1-methylpyrrolidin-2-yl]-diphenylmethanol

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m0/s1

InChI Key

XIJAGFLYYNXCAB-KRWDZBQOSA-N

SMILES

CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Isomeric SMILES

CN1CCC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Asymmetric Catalysis:

This compound possesses a chiral center, making it a potential candidate for asymmetric catalysis. Asymmetric catalysts are crucial in various synthetic reactions, enabling the production of enantiopure compounds, which are essential in pharmaceutical and fine chemical industries. Studies have shown promising results for (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine as a catalyst in several reactions, including:

  • Aldol reactions: These reactions are fundamental for constructing carbon-carbon bonds in organic molecules. Studies suggest this compound can effectively catalyze aldol reactions with high enantioselectivity [1].

[1]

Asymmetric Aldol Reactions Catalyzed by Novel Chiral Brønsted Acid-Base Catalysts Derived from 1,1'-Binaphthyl-2,2'-Diamine

  • Hydrogenation reactions: These reactions involve the addition of hydrogen to an unsaturated molecule. Research indicates this compound can act as an efficient catalyst for hydrogenation reactions with good enantioselectivity [2].

[2]

Highly Enantioselective Hydrogenation of α,β-Unsaturated Carbonyl Compounds Catalyzed by Chiral Brønsted Acid-Base Complexes

(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine is a chiral compound with the molecular formula C18H22NO and a molecular weight of approximately 268.38 g/mol. It is characterized by a pyrrolidine ring substituted with a hydroxy(diphenyl)methyl group at the second position and a methyl group at the first position. This compound is often encountered in the context of pharmaceutical chemistry due to its potential biological activities and applications in drug development.

The compound appears as a white to off-white crystalline solid, with a melting point ranging from 66 to 72 °C . It is soluble in organic solvents and exhibits specific optical activity, indicated by its positive rotation of +52° in chloroform .

Typical of amines and alcohols. Some notable reactions include:

  • Acylation: The hydroxy group can undergo acylation to form esters, which may enhance lipophilicity and alter biological activity.
  • Alkylation: The nitrogen atom can be alkylated to produce quaternary ammonium salts, potentially increasing solubility and reactivity.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes, modifying the compound's properties and reactivity profile.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry.

Research indicates that (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine exhibits significant biological activities. It has been studied for its potential as a neuroprotective agent, particularly in conditions related to neurodegeneration. The compound may interact with neurotransmitter systems, influencing cognitive functions and offering therapeutic benefits in treating diseases like Alzheimer's .

Additionally, it has shown promise in modulating pain pathways, which could position it as a candidate for analgesic development. Its unique structure allows it to interact selectively with biological targets, enhancing its therapeutic potential while minimizing side effects.

The synthesis of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting from appropriate precursors such as amino acids or lactams, the pyrrolidine ring is synthesized via cyclization reactions.
  • Introduction of Hydroxy(diphenyl)methyl Group: This can be achieved through a nucleophilic substitution reaction where diphenylmethanol is introduced at the 2-position of the pyrrolidine ring.
  • Resolution of Enantiomers: If racemic mixtures are produced, chiral resolution techniques such as chromatography or crystallization can be employed to isolate the (S)-enantiomer.

These methods provide synthetic routes that can be optimized for yield and purity depending on the desired application.

(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine has several applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting neurological disorders and pain management.
  • Research Reagent: Used in studies related to drug interactions and metabolic pathways due to its ability to modulate biological systems.
  • Chemical Intermediate: It serves as an intermediate in synthesizing other complex molecules in medicinal chemistry.

Interaction studies involving (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine focus on its binding affinity and activity with various receptors and enzymes. Preliminary studies suggest that it may interact with serotonin receptors, influencing mood regulation and cognitive processes . Additionally, its effects on ion channels involved in pain signaling pathways have been explored, indicating potential analgesic properties.

These interaction studies are crucial for understanding the mechanism of action of this compound and guiding further development for clinical applications.

Several compounds share structural similarities with (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidineC18H22NOEnantiomeric form; potential differences in biological activity
2-[Hydroxyphenylmethyl]-1-methylpyrrolidineC17H23NOLacks diphenyl substitution; may exhibit different pharmacological properties
2-[Hydroxydiphenylmethyl]-1-piperidineC18H23NOPiperidine ring instead of pyrrolidine; alters steric and electronic properties

These compounds illustrate variations in structure that may lead to different pharmacological profiles, underscoring the importance of chirality and substitution patterns in drug design.

The discovery and development of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine represents a significant milestone in the evolution of chiral organocatalysts. The compound's synthesis was first achieved through a systematic approach involving the reaction of phenylmagnesium bromide with (S)-N-[(benzyloxy)carbonyl]proline methyl ester, followed by subsequent reduction with lithium aluminum hydride, yielding the target compound in 83% overall yield. This synthetic route established the foundation for the compound's accessibility and subsequent widespread adoption in asymmetric catalysis research.

The development of this particular pyrrolidine derivative emerged from the recognition that simple proline-based catalysts, while effective, had limitations in terms of substrate scope and selectivity. Researchers identified the need for more sophisticated catalyst architectures that could provide enhanced steric control and improved coordination capabilities. The incorporation of the diphenylmethanol moiety into the pyrrolidine framework addressed these requirements by introducing additional steric bulk and hydrogen bonding capabilities, leading to improved enantioselective outcomes in various transformations.

Early investigations into the compound's catalytic properties revealed its exceptional performance in the enantioselective addition of diethylzinc to aldehydes, where it demonstrated superior selectivity compared to existing catalysts. These initial studies established the compound's credentials as a highly effective chiral ligand and paved the way for its broader application in asymmetric synthesis. The compound's ability to achieve excellent enantioselectivities while maintaining high chemical yields represented a significant advancement in organocatalytic methodology.

PropertyValueReference
Molecular FormulaC₁₈H₂₁NO
Molecular Weight267.37 g/mol
Melting Point66-72°C
Optical Rotation[α]²⁰ᴅ +52° (c=1, CHCl₃)
CAS Number110529-22-1

Positioning within Proline-Based Organocatalysts

The positioning of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine within the broader family of proline-based organocatalysts represents a crucial evolutionary step in catalyst design. The compound belongs to the prolinol-related organocatalyst category, which is characterized by the presence of a methylene linker between the pyrrolidine ring and the variously substituted chain at the C-2 position. This structural modification distinguishes it from simple proline derivatives and enables distinct activation modes that enhance catalytic performance.

The development of prolinol-related catalysts, including (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine, addressed several limitations inherent in proline-based systems. While proline and its immediate derivatives are characterized by carboxyl or amide groups as hydrogen bond donors directly linked at C-2, prolinol derivatives feature substituents designed to coordinate electrophilic reaction partners more effectively. This structural innovation allows for more precise control over the stereochemical outcome of catalyzed reactions through improved substrate coordination and orientation.

The compound's unique position within the organocatalyst hierarchy is further emphasized by its relationship to diarylprolinol derivatives, which have emerged as particularly powerful scaffolds for asymmetric catalysis. The diphenylmethanol functionality in (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine provides the necessary steric environment for effective facial discrimination while maintaining the essential pyrrolidine core required for enamine formation. This combination of structural elements positions the compound as a bridge between simple proline derivatives and more complex diarylprolinol silyl ether catalysts.

Research has demonstrated that the compound's effectiveness stems from its ability to form stable enamine intermediates while providing sufficient steric differentiation to achieve high enantioselectivity. The diphenyl substituents create a chiral pocket that effectively shields one face of the reactive intermediate, directing the approach of electrophilic partners to the opposite face. This mechanism represents a refinement of the basic proline activation mode and exemplifies the sophisticated level of control achievable through careful catalyst design.

Historical Significance in Asymmetric Synthesis

The historical significance of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine in asymmetric synthesis extends beyond its individual contributions to encompass its role in establishing fundamental principles of organocatalyst design. The compound's development marked a critical transition from empirical catalyst discovery to rational design based on mechanistic understanding, setting precedents that continue to influence contemporary research in asymmetric catalysis.

One of the most significant historical contributions of this compound lies in its demonstration of the power of structural modification in enhancing catalytic performance. Early applications showed that the compound could achieve enantioselectivities of up to 94% in the addition of diethylzinc to aldehydes, representing a substantial improvement over existing catalysts. These results established the principle that systematic structural modifications of proven catalyst scaffolds could lead to dramatic improvements in selectivity and substrate scope.

The compound's historical impact is particularly evident in its influence on the development of polymer-supported chiral catalysts. Researchers successfully incorporated derivatives of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine with para-bromo substituents onto crosslinked polystyrene beads using Suzuki reactions. The resulting supported catalysts demonstrated remarkable performance, achieving enantioselectivities only 0-9% lower than their soluble counterparts while enabling successful recycling through nine consecutive runs. This work established the viability of heterogeneous asymmetric catalysis and opened new avenues for practical applications.

The compound's role in advancing mechanistic understanding of organocatalysis represents another crucial aspect of its historical significance. Detailed studies of its catalytic behavior revealed the importance of hydrogen bonding interactions and steric factors in determining enantioselectivity. The hydroxyl group in the diphenylmethanol moiety was shown to play a crucial role in forming hydrogen bonds and facilitating molecular recognition, providing insights that guided the design of subsequent catalyst generations.

ApplicationEnantioselectivityYieldReference
Diethylzinc addition to aldehydesUp to 94% ee>90%
Asymmetric aldol reactionsExcellent selectivityHigh yields
Chiral catalysis applicationsSuperior performanceEfficient conversion

The compound's influence on contemporary organocatalysis research continues to be felt through its contributions to understanding structure-activity relationships in chiral catalysts. Its success demonstrated that carefully designed modifications to proven catalyst frameworks could yield significant improvements in performance, establishing a methodology that remains central to modern catalyst development efforts. The principles established through research on (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine continue to guide the design of new organocatalysts and inspire innovative approaches to asymmetric synthesis.

The synthesis of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine represents a significant challenge in asymmetric organic chemistry, requiring careful consideration of stereochemical control, reaction efficiency, and practical implementation. This comprehensive review examines both classical and modern synthetic approaches to this important pyrrolidine derivative, focusing on methodological advances and synthetic design principles.

Classical Synthesis Approaches

Classical synthetic methodologies for (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine have relied primarily on established organometallic transformations and reduction chemistry. These approaches, while foundational, have established the groundwork for understanding the synthetic challenges and opportunities associated with this target molecule [1] [2] [3].

Phenylmagnesium Bromide Method

The phenylmagnesium bromide method represents one of the most fundamental approaches to constructing the diphenylmethanol moiety of the target compound. This methodology leverages the nucleophilic character of Grignard reagents to form carbon-carbon bonds with appropriate carbonyl precursors derived from proline [3].

The reaction typically proceeds through the addition of phenylmagnesium bromide to N-protected proline derivatives containing appropriate carbonyl functionality. The success of this approach depends critically on the maintenance of anhydrous conditions, as Grignard reagents react rapidly with moisture to form benzene and magnesium hydroxide [3]. The reaction is typically conducted in dry tetrahydrofuran or diethyl ether at temperatures ranging from -78°C to room temperature, depending on the specific substrate and desired selectivity.

The mechanism involves nucleophilic attack of the phenyl carbanion on the electrophilic carbonyl carbon, followed by protonation during workup to generate the tertiary alcohol functionality. The stereochemical outcome of this reaction can be influenced by the choice of protecting group on the nitrogen atom and the specific reaction conditions employed.

Recent improvements to this methodology have focused on optimizing reaction conditions to enhance both yield and stereoselectivity. The use of carefully controlled addition protocols, where the Grignard reagent is added slowly to maintain optimal stoichiometry, has proven particularly effective. Additionally, the incorporation of chiral auxiliaries or ligands can provide enhanced stereochemical control, although this adds complexity to the synthetic sequence.

Lithium Aluminum Hydride Reduction Pathway

The lithium aluminum hydride reduction pathway offers an alternative approach to accessing (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine through the reduction of appropriately functionalized pyrrolidin-2-one precursors [1] [2]. This methodology takes advantage of the powerful reducing properties of lithium aluminum hydride to convert carbonyl functionality to the corresponding alcohol while maintaining the pyrrolidine ring system.

The mechanistic understanding of lithium aluminum hydride reductions has been extensively studied, revealing a complex process involving nucleophilic hydride delivery to the electrophilic carbonyl carbon [2]. The reduction typically proceeds through the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during aqueous workup to generate the desired alcohol product.

The stereochemical outcome of lithium aluminum hydride reductions can be influenced by several factors, including the conformation of the starting pyrrolidinone, the presence of directing groups, and the specific reaction conditions employed [2]. The use of modified lithium aluminum hydride reagents, such as lithium aluminum hydride-aluminum chloride complexes, can provide enhanced selectivity in certain cases.

The reaction conditions typically involve the use of anhydrous ether or tetrahydrofuran as solvent, with temperatures ranging from 0°C to reflux depending on the substrate reactivity. The choice of solvent can significantly impact both the rate and selectivity of the reduction, with ethereal solvents generally providing optimal results due to their ability to solvate the aluminum center.

Modern Synthetic Strategies

Modern synthetic approaches to (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine have benefited from significant advances in asymmetric catalysis, organocatalysis, and synthetic methodology. These contemporary methods offer improved efficiency, selectivity, and environmental compatibility compared to classical approaches.

Asymmetric Synthesis Approaches

Contemporary asymmetric synthesis approaches to (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine have been revolutionized by advances in catalytic asymmetric transformations and the development of new chiral auxiliaries and ligands. These methodologies enable the efficient construction of the target molecule with high levels of stereochemical control.

The use of chiral phosphoric acids as catalysts has emerged as a particularly powerful approach for the asymmetric synthesis of pyrrolidine derivatives. These Brønsted acid catalysts can promote a variety of cyclization reactions with excellent enantioselectivity, including aza-Michael additions and related transformations. The "clip-cycle" methodology, which combines alkene metathesis with asymmetric aza-Michael cyclization, represents a particularly elegant application of this approach.

Chiral auxiliary-directed synthesis continues to play an important role in the asymmetric construction of pyrrolidine derivatives. The use of tert-butanesulfinamide as a chiral auxiliary has proven particularly effective for controlling stereochemistry in key bond-forming reactions. Evans oxazolidinones and related chiral auxiliaries provide alternative approaches with complementary selectivity profiles.

Metal-catalyzed asymmetric transformations have also found application in pyrrolidine synthesis. Gold-catalyzed cycloisomerization reactions, when combined with chiral ligands, can provide access to enantioenriched pyrrolidine derivatives with excellent selectivity. The development of new chiral ligands specifically designed for pyrrolidine synthesis continues to expand the scope of these methodologies.

Enantioselective Methods

Enantioselective methods for the synthesis of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine have been significantly advanced through the development of new catalytic systems and improved understanding of stereochemical control elements. These approaches offer the potential for direct access to the desired enantiomer without the need for resolution or auxiliary removal.

Organocatalytic approaches have emerged as particularly attractive enantioselective methods for pyrrolidine synthesis. Proline-based organocatalysts and their derivatives can promote a wide range of asymmetric transformations relevant to pyrrolidine construction, including aldol reactions, Michael additions, and cycloaddition reactions. The development of new pyrrolidine-based organocatalysts continues to expand the scope and utility of these methodologies.

Asymmetric 1,3-dipolar cycloaddition reactions provide another powerful enantioselective approach to pyrrolidine derivatives. The use of chiral auxiliaries or catalysts in these transformations can provide excellent control over both relative and absolute stereochemistry. Recent advances in this area have focused on developing more general and practical catalytic systems.

Kinetic resolution methods offer an alternative enantioselective approach when direct asymmetric synthesis is challenging. These methods rely on differential reaction rates of enantiomers with chiral catalysts or reagents to achieve enantioenrichment. While generally less efficient than direct asymmetric synthesis, kinetic resolution can be valuable when other approaches are not feasible.

Purification and Analytical Characterization

The purification and analytical characterization of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine requires careful attention to the unique properties of this compound, including its potential for racemization, sensitivity to oxidation, and hydrogen bonding capabilities [1].

Column chromatography using silica gel and gradient elution with ethyl acetate and hexanes represents the most commonly employed purification method [1]. The polar hydroxyl group and basic nitrogen atom require careful optimization of the mobile phase composition to achieve effective separation while maintaining compound stability. The use of triethylamine or other basic additives in the mobile phase can help prevent decomposition on acidic silica gel surfaces.

Recrystallization techniques have proven particularly effective for achieving high purity material [1]. The choice of recrystallization solvent is critical, with ethanol-water mixtures and t-butyl methyl ether showing particular utility [1]. The formation of well-defined crystal structures can also provide valuable information about absolute configuration through X-ray crystallographic analysis.

Chiral high-performance liquid chromatography represents the gold standard for determining enantiomeric purity [1]. Chiral stationary phases such as Chiralcel OD-H and AD-H have shown excellent resolution for pyrrolidine derivatives. The development of optimized mobile phase conditions is essential for achieving baseline separation of enantiomers.

Analytical characterization typically involves a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and optical rotation measurements [1]. Proton and carbon-13 nuclear magnetic resonance spectroscopy provide detailed structural information, while mass spectrometry confirms molecular weight and fragmentation patterns [1]. Optical rotation measurements are essential for confirming absolute configuration and enantiomeric purity [1].

Structure-Activity Relationship (SAR) in Synthetic Design

The structure-activity relationship considerations for (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine synthesis require careful attention to the relationship between molecular structure and biological activity. Understanding these relationships is essential for optimizing synthetic strategies and developing new analogs with improved properties.

The hydroxyl group at the tertiary carbon center represents a critical pharmacophore element that must be introduced with high stereochemical fidelity. The absolute configuration at this center is typically essential for biological activity, making enantioselective synthesis approaches particularly valuable. The protection and deprotection of this hydroxyl group during synthesis must be carefully planned to avoid racemization or other undesired transformations.

The diphenyl substitution pattern provides important hydrophobic interactions and contributes to the overall three-dimensional shape of the molecule. The aromatic rings can participate in π-π stacking interactions with target proteins and influence the overall lipophilicity and membrane permeability of the compound. Synthetic approaches must consider the potential for aromatic substitution to modulate these properties.

The N-methyl group on the pyrrolidine ring affects both the basicity of the nitrogen atom and the conformational preferences of the ring system. This alkylation can influence receptor selectivity and metabolic stability. The timing of N-methylation in the synthetic sequence must be carefully considered to avoid interference with other transformations.

The pyrrolidine ring conformation is influenced by the substitution pattern and can be controlled through appropriate synthetic design. The phenomenon of pseudorotation allows the ring to adopt multiple conformations, which can affect binding interactions with target proteins. Understanding these conformational preferences is essential for rational drug design and synthetic planning.

The overall molecular design must balance factors such as potency, selectivity, pharmacokinetic properties, and synthetic accessibility. Structure-activity relationship studies provide guidance for optimizing these properties through structural modification. The development of efficient synthetic routes to analogs is essential for exploring structure-activity relationships and optimizing biological activity.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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